2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Overview
Description
2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate belongs to a class of organic compounds characterized by specific molecular structures and properties. This compound is studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, Selič, Grdadolnik, & Stanovnik (1997) describe the preparation of similar compounds through a sequence of reactions starting from acetoacetic esters, used for synthesizing various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The crystal and molecular structure of related compounds have been determined using techniques like X-ray diffraction. Ganapathy, Damodharan, Manickam, & Sanmargam (2013) detailed the crystal structure of a similar compound, revealing specific conformational details (Ganapathy et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new structures and demonstrating diverse reactivity. Peng, Lin, & Chou (1992) studied the dimerization of a related compound, revealing insights into its chemical behavior (Peng, Lin, & Chou, 1992).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline structure are crucial for understanding the applications and behavior of these compounds. The study by Galer, Korošec, Vidmar, & Šket (2014) on a similar compound's crystal structure provides valuable information about its physical characteristics (Galer et al., 2014).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with other substances are fundamental aspects of these compounds. Research by Percec & Wang (1990) into the polymerization of related compounds sheds light on their chemical properties (Percec & Wang, 1990).
Scientific Research Applications
Chemical and Bioactivity Diversity
One pertinent study reviews the chemical specificity, diversity, and structure-activity relationship of 2-(2-Phenylethyl)chromones, highlighting their diverse biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These findings suggest potential applications for 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate in developing new therapeutics or materials with enhanced bioactive properties (Yu et al., 2022).
Polyhydroxyalkanoates (PHAs) and Biomedical Applications
Research on polyhydroxyalkanoates (PHAs) offers insights into biocompatible materials for medical applications, such as surgical sutures and drug delivery systems. The synthesis properties of PHAs, controlled through various methods, highlight the adaptability and potential for engineering materials with specific properties for targeted applications, possibly including derivatives of 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate for biomedicine (Grigore et al., 2019).
Amyloid Imaging in Alzheimer's Disease
In the context of Alzheimer's disease, research on amyloid imaging ligands provides a framework for the potential diagnostic use of compounds like 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate. Studies demonstrate the development of specific ligands for measuring amyloid in vivo, suggesting that chemical derivatives could serve as novel imaging agents or therapeutics in neurodegenerative diseases (Nordberg, 2007).
Organic Solar Cells
Research on charge transport and recombination in organic solar cells, particularly those involving poly(3-hexylthiophene) and fullerene derivatives, indicates the relevance of molecular engineering for optimizing solar cell efficiency. This suggests that derivatives of 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate could be explored for their photovoltaic properties or as components in organic electronics (Pivrikas et al., 2007).
properties
IUPAC Name |
2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFHJOQNCVEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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